molecular formula C12H29Fe5Na2O23 B10761154 Iron sucrose

Iron sucrose

Cat. No.: B10761154
M. Wt: 866.5 g/mol
InChI Key: FWZTTZUKDVJDCM-CEJAUHOTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucroferric oxyhydroxide is a polynuclear iron-based phosphate binder, offering a critical research tool for investigating phosphate metabolism and its role in chronic kidney disease (CKD) and hyperphosphatemia. Its primary research value lies in its unique mechanism of action; it acts by exchanging hydroxyl and carbonate ions for phosphate in the gastrointestinal tract, forming insoluble ferric phosphate complexes that are excreted, thereby preventing systemic phosphate absorption. This non-calcium, iron-based composition is of particular interest for comparative studies against traditional calcium-based and other non-calcium-based binders, allowing researchers to explore effects on vascular calcification, bone mineral disorders, and fibroblast growth factor-23 (FGF-23) signaling pathways. Furthermore, its physicochemical properties, including its specific surface area and chelation behavior, make it a relevant compound for material science and analytical chemistry applications. This reagent is supplied to facilitate in vitro studies, including binding affinity assays, stability tests, and investigations into the molecular interactions governing its efficacy, providing essential insights for nephrology and metabolic disease research.

Properties

Molecular Formula

C12H29Fe5Na2O23

Molecular Weight

866.5 g/mol

IUPAC Name

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate

InChI

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1

InChI Key

FWZTTZUKDVJDCM-CEJAUHOTSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Origin of Product

United States

Preparation Methods

Base-Mediated Hydrolysis

Aqueous ferric chloride hexahydrate is mixed with a base (e.g., sodium hydroxide, ammonium hydroxide) to precipitate iron oxyhydroxide. The reaction proceeds as follows:

FeCl3+3NaOHFeOOH+3NaCl+H2O\text{FeCl}3 + 3\text{NaOH} \rightarrow \text{FeOOH} + 3\text{NaCl} + \text{H}2\text{O}

Critical parameters include:

  • pH : Maintained between 4.5–6.5 to favor akaganeite (β-FeOOH) formation, which exhibits optimal phosphate adsorption.

  • Temperature : 20–25°C to prevent premature aggregation.

  • Stirring Rate : 200–500 rpm to ensure homogeneous mixing.

The resulting suspension is aged for 2–24 hours to stabilize the crystalline structure.

Stabilization with Carbohydrates

Sucrose and starch are added to prevent dehydration and aggregation of the pn-FeOOH core, enhancing its colloidal stability and phosphate-binding capacity.

Sucrose Incorporation

Sucrose acts as a steric stabilizer by adsorbing onto the iron oxyhydroxide surface. Patents specify a sucrose-to-iron molar ratio of 1:2–1:5 to achieve optimal coverage without compromising porosity. For instance, 600 mL of aqueous sucrose (20% w/v) is introduced to the pn-FeOOH suspension under gentle stirring (100–200 rpm) for 2 hours.

Starch Modification

Starch (e.g., corn, potato) is co-added to improve processability during spray drying. It forms a hydrophilic matrix around the particles, reducing interparticle friction. A typical formulation uses 10–15% starch (w/w relative to iron).

Purification and Isolation

Post-stabilization, the crude product undergoes purification to remove residual salts and unreacted reagents.

Decantation and Filtration

The mixture is allowed to settle for 12–24 hours, after which the supernatant (containing NaCl and excess base) is decanted. The slurry is then filtered through a 0.2 μm membrane to isolate the solid phase.

Ion Exchange Chromatography

Some protocols employ ion exchange resins (e.g., Amberlite IR-120) to further reduce sodium and chloride ions, achieving a final conductivity of <50 μS/cm.

Particle Size Optimization

Particle size distribution (PSD) directly impacts dissolution kinetics and bioavailability. Industrial processes utilize spray drying to achieve a PSD of 10–200 μm.

Spray Drying Parameters

  • Atomization Method : Centrifugal atomization (e.g., spinning disc at 15,000–25,000 rpm) produces narrower PSDs compared to pneumatic nozzles.

  • Inlet Temperature : 150–180°C ensures rapid drying without degrading sucrose.

  • Feed Rate : 5–10 L/hour maintains consistent droplet formation.

Table 1: Impact of Spray Drying Conditions on Particle Characteristics

ParameterValue RangeOutcome (PSD)Specific Surface Area (m²/g)
Centrifugal Speed15,000–25,000 rpm50–150 μm16–22
Inlet Temperature150–180°CNarrower PSD18–24
Sucrose Concentration20–30% w/vImproved Flow16–20

Quality Control Metrics

Specific Surface Area (SSA)

SSA, measured via BET nitrogen adsorption, must exceed 16 m²/g to ensure adequate phosphate binding. Innovations in aging time and sucrose ratios have pushed SSA to 22–24 m²/g in recent formulations.

Phosphate-Binding Capacity

The FDA mandates a minimum capacity of 2.6 meq PO₄³⁻ per 500 mg iron, assessed using ion chromatography. Advanced batches achieve 3.0–3.2 meq/500 mg through optimized starch-sucrose ratios.

Structural Characterization

  • XRD : Confirms akaganeite (β-FeOOH) structure with peaks at 2θ = 11.8°, 16.8°, and 26.7°.

  • FTIR : Sucrose C-O-C stretches (1,080 cm⁻¹) verify surface adsorption.

Comparative Analysis of Patent Methodologies

Table 2: Key Differences in Patent Processes

PatentBase UsedStabilizersDrying MethodSSA (m²/g)PO₄³⁻ Capacity (meq/500 mg)
WO2020165781A1NH₄OHSucrose + Corn StarchSpray Dry18–222.8–3.0
US10624855B2NaOHSucrose + DextrinCentrifugal20–243.0–3.2
US20220144873NaOH + KOHSucrose + Potato StarchFluid Bed16–202.6–2.9

Challenges and Innovations

Scalability Issues

Early methods relied on lyophilization, which is cost-prohibitive for large-scale production. Transitioning to spray drying reduced costs by 40% while maintaining PSD consistency.

Stability Enhancements

Incorporating humic acid (0.1–0.5% w/w) alongside sucrose improves shelf-life by mitigating oxidation at high humidity .

Chemical Reactions Analysis

Phosphate Binding Mechanism

SFOH's polynuclear iron(III)-oxyhydroxide (pn-FeOOH) core adsorbs phosphate ions through ligand exchange, forming insoluble iron-phosphate complexes in the gastrointestinal (GI) tract. The sucrose-starch matrix stabilizes the core, preserving its reactivity across physiological pH ranges (1.2–8.0) .

  • pH-Dependent Adsorption :
    SFOH binds phosphate effectively under both fasted (pH 1.2–2.1) and fed (pH 4.5–8.0) conditions. Maximum adsorption occurs at acidic pH (2.6), with a binding capacity of 0.26 mg phosphate/mg iron .

ConditionInitial pHFinal pHPhosphate Adsorbed (mg P/mg Fe)
Empty stomach (1 hour)1.22.10.26
Full stomach (6 hours)4.55.90.24
Full stomach (22 hours)7.06.90.30

Data adapted from in vitro simulations .

Iron Release and Stability

The pn-FeOOH structure minimizes systemic iron absorption. In the presence of phosphate, iron release is suppressed, even under acidic conditions :

  • Empty Stomach (Without Phosphate) :
    High iron release (66.9% at pH 1.2) due to proton-induced dissolution.

  • With Phosphate :
    Phosphate binding reduces iron release to 6.24% at pH 1.2 and ≤0.35% under fed conditions .

ConditionpHIron Release (%)
Empty stomach (no phosphate)1.266.90
Empty stomach (+ phosphate)1.26.24
Full stomach (+ phosphate)5.90.31
Full stomach (+ phosphate)8.00.26

Carbohydrate Shell Degradation

The sucrose-starch shell undergoes enzymatic hydrolysis in the GI tract, releasing glucose, fructose, and maltose. This process does not affect the pn-FeOOH core’s phosphate-binding capacity . Each 500 mg tablet releases 1.4 g of digestible carbohydrates .

Interactions with GI pH

SFOH maintains structural integrity and reactivity across the GI tract’s pH spectrum:

  • Acidic Environment (Stomach) : Enhances phosphate adsorption via protonation of hydroxyl groups on the iron core.

  • Neutral/Alkaline Environment (Intestines) : Sustains binding through ion-exchange mechanisms .

Long-Term Stability and Iron Accumulation

Clinical studies demonstrate minimal systemic iron uptake:

  • Median iron absorption in CKD patients: 0.04% .

  • No clinically significant increases in serum ferritin or transferrin saturation observed without concurrent IV iron therapy .

Comparative Reactivity with Other Phosphate Binders

SFOH’s iron-based chemistry provides advantages over calcium- or aluminum-based binders:

  • No risk of hypercalcemia or aluminum toxicity .

  • Lower pill burden (3–6 tablets/day) vs. sevelamer (9–12 tablets/day) due to higher phosphate affinity .

Scientific Research Applications

Phosphate Binding Capacity

Sucroferric oxyhydroxide has demonstrated a potent phosphate-binding capacity. Clinical trials have shown that it effectively reduces serum phosphorus levels in dialysis patients. A Phase III trial indicated that sucroferric oxyhydroxide was non-inferior to sevelamer carbonate in reducing serum phosphorus after 12 weeks, with significantly fewer pills required per day (2.8 vs. 7.6) and better adherence rates (82.6% vs. 77.2%) at 24 weeks .

Comparative Studies

A comprehensive analysis of real-world data involving over 6,400 hemodialysis patients revealed that sucroferric oxyhydroxide not only maintained effective phosphorus control but also resulted in a lower daily pill burden compared to traditional phosphate binders .

Study Type Patient Population Phosphorus Reduction Pill Burden Adherence Rate
Phase III Clinical Trial1,055 patientsNon-inferior to sevelamer2.8 pills/day82.6%
Real-World Observational Study6,400 hemodialysis patientsSignificant reductionLower than other bindersImproved adherence

Case Study 1: Transition from Other Binders

In a retrospective study involving patients who switched from sevelamer or calcium acetate to sucroferric oxyhydroxide, there was a notable reduction in serum phosphorus levels and a decrease in the number of prescribed tablets by approximately 53% . This switch not only improved clinical outcomes but also enhanced patient satisfaction due to the reduced pill burden.

Case Study 2: Tolerability and Side Effects

A study conducted at the University Hospital of Burgos assessed five hemodialysis patients treated with sucroferric oxyhydroxide over an 18-month period. Results indicated an average reduction of 12.27% in hyperphosphatemia and a significant decrease in daily tablet intake (15.79% reduction). The drug was well-tolerated, although mild gastrointestinal symptoms were reported .

Safety Profile

Sucroferric oxyhydroxide exhibits a favorable safety profile with minimal systemic iron absorption noted in clinical studies. The most common side effects reported include mild transient diarrhea and discolored feces . Long-term observational studies also support its safety and tolerability across diverse patient populations.

Mechanism of Action

Following intravenous administration, iron sucrose dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells . This process effectively replenishes the body’s iron stores and supports red blood cell production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in Serum Phosphorus Reduction

Parameter Sucroferric Oxyhydroxide Sevelamer Carbonate Ferric Citrate
Mean Phosphorus Reduction (mmol/L) -0.6 at Week 12 -0.6 at Week 12 -0.7 at Week 24
KDOQI Target Achievement 62.5% 64.3% 58–65%
Pill Burden (Tablets/Day) 3.5 ± 1.3 8.2 ± 3.7 6–8
  • Sucroferric vs. Sevelamer: Non-inferior in phosphorus control despite a 58–62% lower pill burden . Both achieved similar reductions in fibroblast growth factor-23 (FGF23), a cardiovascular risk marker .
  • Sucroferric vs. However, ferric citrate increases iron parameters (ferritin, transferrin saturation [TSAT]) more significantly due to higher iron absorption .

Real-World Adherence and Utilization

  • Adherence Rates : Sucroferric oxyhydroxide (86.2–91.2%) outperforms sevelamer (76.9–79.3%) due to lower pill burden .
  • Switching Trends : Net positive switching to sucroferric oxyhydroxide occurs in real-world settings, driven by tolerability and convenience .

Q & A

Q. What experimental methodologies are used to evaluate sucroferric oxyhydroxide's phosphate-binding capacity under simulated gastrointestinal conditions?

Sucroferric oxyhydroxide’s phosphate-binding properties are assessed in vitro using pH-variable systems mimicking gastric (pH 1.2–7.5) and intestinal conditions. Two key experiments are conducted:

  • Empty stomach simulation : Excess sucroferric oxyhydroxide is exposed to incremental pH changes over 8 hours to measure phosphate sequestration at physiologically relevant intervals.
  • Full stomach simulation : pH oscillations over 28 hours replicate postprandial GI transit, with phosphate added to mimic dietary intake. Binding efficiency is quantified via residual phosphate levels using spectrophotometry or ion chromatography .

Q. How are preclinical models designed to assess iron absorption and toxicity risks from sucroferric oxyhydroxide?

Preclinical ADME (absorption, distribution, metabolism, excretion) studies in rats and dogs involve administering 59Fe-labeled sucroferric oxyhydroxide to track systemic iron uptake. Key endpoints include:

  • Iron distribution : Measured via gamma scintigraphy or tissue iron assays.
  • Long-term toxicity : 4-week to 2-year toxicological studies evaluate iron accumulation in organs (e.g., liver, spleen) and hematological parameters (e.g., serum ferritin, transferrin saturation) .

Q. What clinical trial designs are used to compare sucroferric oxyhydroxide’s efficacy with other phosphate binders?

Phase 3 randomized controlled trials (RCTs) employ non-inferiority designs comparing sucroferric oxyhydroxide to sevelamer carbonate. Key features include:

  • Primary endpoint : Serum phosphorus reduction over 12 weeks.
  • Subpopulation stratification : Separate analyses for peritoneal dialysis (PD) and hemodialysis (HD) patients to account for modality-specific pharmacokinetics.
  • Extension phases : 28-week open-label extensions assess long-term safety and adherence .

Advanced Research Questions

Q. How can researchers resolve contradictions between real-world effectiveness and RCT data for sucroferric oxyhydroxide?

Contradictions arise due to differences in patient adherence , comorbidities , and dietary variability in real-world settings. Methodological approaches include:

  • Propensity score matching : Adjust for confounders like baseline serum phosphorus and pill burden.
  • Sensitivity analyses : Stratify data by dialysis vintage, iron status, and concurrent therapies (e.g., erythropoiesis-stimulating agents) .

Q. What experimental models evaluate sucroferric oxyhydroxide’s impact on vascular calcification in chronic kidney disease (CKD)?

The adenine-diet-induced uremic rat model is used to simulate CKD-associated vascular calcification. Key endpoints:

  • Histomorphometry : Calcium deposition in aortic rings.
  • Biochemical markers : Serum fetuin-A and pyrophosphate levels.
  • Pharmacodynamic correlation : Phosphate-binding efficacy vs. calcification progression .

Q. How do formulation variations (e.g., granule size) influence sucroferric oxyhydroxide’s pharmacokinetics?

Granules with specific particle sizes (150–500 µm) and spherical morphology are tested for:

  • Disintegration time : Simulated gastric fluid dissolution rates.
  • Iron release profiles : pH-dependent iron liberation measured via inductively coupled plasma mass spectrometry (ICP-MS).
  • Patient tolerability : Swallowability studies using validated patient-reported outcome tools .

Q. What statistical methods address heterogeneity in sucroferric oxyhydroxide’s efficacy across dialysis modalities?

Mixed-effects regression models account for intra- and inter-patient variability. Covariates include:

  • Dialysis adequacy (Kt/V) : Modality-specific clearance rates.
  • Residual renal function : Measured via 24-hour urine output in PD patients.
  • Time-dependent confounding : Adjusted using marginal structural models .

Q. How can in vitro iron-release data predict clinical iron overload risks?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro iron-release kinetics (pH 1.2–7.5) with patient-specific factors:

  • GI transit times : Derived from scintigraphy studies.
  • Iron metabolism parameters : Hepcidin levels, ferroportin expression.
  • Validation : Compare simulated serum iron trends with longitudinal clinical data .

Q. What biomarkers are validated for monitoring sucroferric oxyhydroxide’s non-calcemic effects in CKD-MBD?

Emerging biomarkers include:

  • FGF-23 : Assessed via ELISA to track phosphate regulation.
  • Sclerostin : Correlated with bone turnover in dual-energy X-ray absorptiometry (DXA) studies.
  • Klotho : Measured in urinary exosomes to evaluate renal protective effects .

Q. How are adaptive trial designs applied to study sucroferric oxyhydroxide in pediatric CKD populations?

Bayesian response-adaptive randomization allocates patients to sucroferric oxyhydroxide or comparators based on interim efficacy/safety data. Key considerations:

  • Dose escalation : Weight-adjusted dosing cohorts.
  • Safety monitoring : Frequent iron panel assessments to mitigate overdose risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.